molecular formula C11H8ClN B1363647 2-Chloro-5-phenylpyridine CAS No. 66600-05-3

2-Chloro-5-phenylpyridine

Cat. No. B1363647
CAS RN: 66600-05-3
M. Wt: 189.64 g/mol
InChI Key: GPTCNPDHDYHZER-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyridine is a chemical compound with the CAS Number: 66600-05-3 . It has a molecular weight of 189.64 and its IUPAC name is 2-chloro-5-phenylpyridine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-Chloro-5-phenylpyridine involves several steps. One method involves the Suzuki–Miyaura cross-coupling reaction with phenylboronic acid dimethyl ester . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-phenylpyridine is 1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

2-Chloro-5-phenylpyridine can undergo various chemical reactions. For example, it can participate in cross-coupling reactions with aryl bromides . It can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .


Physical And Chemical Properties Analysis

2-Chloro-5-phenylpyridine is a solid at room temperature . It has a molecular weight of 189.64 . The storage temperature is 2-8°C .

Scientific Research Applications

Herbicidal Activity

  • Scientific Field : Agriculture, specifically in the development of herbicides .
  • Application Summary : 2-Chloro-5-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds are designed to discover new substances with favorable herbicidal activity .
  • Methods of Application : The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
  • Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .

Insecticidal Activity

  • Scientific Field : Agriculture, specifically in the development of insecticides .
  • Application Summary : 2-Chloro-5-phenylpyridine is used in the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties with insecticidal activity . These compounds are designed to combat the increase in the insecticide resistance of pests .
  • Methods of Application : The compounds were synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. The structures of the compounds were characterized using 1H and 13C NMR spectroscopy and HRMS .
  • Results : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .

Safety And Hazards

2-Chloro-5-phenylpyridine is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTCNPDHDYHZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376525
Record name 2-Chloro-5-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenylpyridine

CAS RN

66600-05-3
Record name 2-Chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylpyridine
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Synthesis routes and methods I

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, 30.3 g of tetrahydrofuran solution containing 19.5% by weight of isopropylmagnesium chloride (57.5 mmol as isopropylmagnesium chloride) as a magnesiation reagent was charged, and cooled at 10° C., and then 20 g of tetrahydrofuran solution containing 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) as a 2,5-dihalogenopyridine derivative (I), was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then added dropwise to the solution of tetrahydrofuran (20 g) containing bromobenzene (7.9 g, 50.0 mmol) as a halogenoaryl derivative (II), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.20 g, 0.25 mmol) as a palladium compound in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, and then saturated aqueous solution of ammonium chloride (50 g) was added. Toluene (50 g) was added to the reaction mixture, and after stirring for 1.0 hour, the reaction mixture was left to stand to separate the organic layer. After washing the organic layer with saturated sodium chloride solution (10 g), it was condensed under reduced pressure to obtain crude 6-chloro-3-phenylpyridine (6.5 g, purity: 82%, yield: 60%). The resultant crude 6-chloro-3-phenylpyridine (6.5 g) was purified by silica gel column chromatography (200 g), and 6-chloro-3-phenylpyridine (4.5 g, yield: 42%) as a 6-halogeno-3-arylpyridine derivative (III) was obtained.
Quantity
57.5 mmol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
solvent
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
50 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-iodopyridine (5.0 g, 20.9 mmol), phenylboronic acid (2.6 g, 20.9 mmol), Pd(Ph3P)4 (1.45 g 1.25 mmol), sodium carbonate (6.64 g, 62.6 mmol), DME (20 mL) and water (5 mL) was degassed with nitrogen and then refluxed overnight. The mixture was concentrated and extracted with ethyl acetate. The ethyl acetate layer was dried on Na2SO4 and then vacuum distilled to give 2-chloro-5-phenylpyridine (2.79 g, 14.71 mmol (70.5% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-phenylpyridine
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Citations

For This Compound
19
Citations
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… from the product of the reaction of sodium methoxide on 2-chloro-5-phenylpyridine (V). 3-Amino-2-chloropyridine (VI) , prepared from nicotinamide (VII) , was converted successively …
Number of citations: 19 pubs.rsc.org
WJ Adams, DH Hey, P Mamalis… - Journal of the Chemical …, 1949 - pubs.rsc.org
… Elks, Haworth, and Hey, J., 1940, 1284) being used, 2-chloro-5-aminopyridine gave 2-chloro-5-phenylpyridine. In the quinoline series 3-aminoquinoline was converted into 3-…
Number of citations: 12 pubs.rsc.org
A Lützen, M Hapke - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… 2-Chloro-5-phenylpyridine:28 This precursor was prepared by means of a Suzuki coupling … from 2-bromopyridine and 2-chloro-5-phenylpyridine according to the General Procedure for …
G Swamy, K Ravikumar, P Narender… - … Section E: Structure …, 2005 - scripts.iucr.org
… Compound (I [link] ) was prepared by the coupling of 2-chloro-5-phenylpyridine-3-carbaldehyde (5 mmol) and acrylonitrile (5 mmol) in methanol, the reaction mixture being stirred at …
Number of citations: 6 scripts.iucr.org
P Narender, B Gangadasu, M Ravinder, U Srinivas… - Tetrahedron, 2006 - Elsevier
Baylis–Hillman (BH) adducts were synthesized using pyridinecarboxaldehyde derivatives and cyclic enones. The Baylis–Hillman reaction was examined by employing various organic …
Number of citations: 38 www.sciencedirect.com
HA Duong, W Wu, YY Teo - Organometallics, 2017 - ACS Publications
An efficient cobalt catalyst system for the Suzuki–Miyaura cross-coupling reaction of arylboronic esters and aryl halides has been identified. In the presence of cobalt(II)/terpyridine …
Number of citations: 51 pubs.acs.org
P Suman, TR Murthy, K Rajkumar, D Srikanth… - European Journal of …, 2015 - Elsevier
… Chlorine atom of 2-chloro-5-phenylpyridine 28b is involved in hydrogen bond with side chain of Ser178. This also suggests that the space in this region is limited and bulkier …
Number of citations: 42 www.sciencedirect.com
GR Naumiec, L Cai, S Lu… - European journal of …, 2017 - Wiley Online Library
… 2-Chloro-5-phenylpyridine (11f): A solution of 6-chloro-3-pyridylboronic acid (448 mg, 2.85 mmol) in EtOH (1.5 mL) was added to a mixture of Pd(PPh 3 ) 4 (150 mg, 0.13 mmol), …
C Desmarets, R Omar-Amrani, A Walcarius, J Lambert… - Tetrahedron, 2008 - Elsevier
… The reaction of 5-bromo-2-chloropyridine with phenylboronic acid gave exclusively 2-chloro-5-phenylpyridine (entry 28), showing the good chemoselectivity. The coupling between 5-…
Number of citations: 77 www.sciencedirect.com
S Muhia - 2010 - scholarworks.calstate.edu
Fig. 1-1. Examples of enantiomers that have benefit and harm. 4 Fig. 1-2. Enantioselective in-situ ruthenium catalysts for transfer hydrogenation. 7 Fig. 1-3. Inner-sphere mechanism with …
Number of citations: 1 scholarworks.calstate.edu

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